molecular formula C27H40O5 B10773773 1,25-dihydroxyvitamin D3-26,23-lactone CAS No. 208408-46-2

1,25-dihydroxyvitamin D3-26,23-lactone

Cat. No.: B10773773
CAS No.: 208408-46-2
M. Wt: 444.6 g/mol
InChI Key: WMYIVSWWSRCZFA-RWVJFQLJSA-N
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Description

1,25-Dihydroxyvitamin D3-26,23-lactone is a metabolite of vitamin D3. It is formed in the body under normocalcemic conditions and when 1,25-dihydroxyvitamin D3 is administered. This compound plays a significant role in various biological processes, including bone health, cellular differentiation, and immune function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,25-dihydroxyvitamin D3-26,23-lactone typically involves multiple steps starting from vitamin D3. The process includes hydroxylation reactions at specific positions on the vitamin D3 molecule. Key steps include:

Industrial Production Methods

Industrial production of this compound is typically carried out using biotechnological methods involving microbial or enzymatic synthesis. These methods are preferred due to their specificity and efficiency in producing the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1,25-Dihydroxyvitamin D3-26,23-lactone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Enzymes specific to hydroxylation reactions.

Major Products

The major products formed from these reactions include various hydroxylated derivatives of vitamin D3, which have different biological activities and applications.

Scientific Research Applications

1,25-Dihydroxyvitamin D3-26,23-lactone has numerous applications in scientific research:

Mechanism of Action

1,25-Dihydroxyvitamin D3-26,23-lactone exerts its effects by binding to the vitamin D receptor, a nuclear receptor that regulates the expression of various genes involved in calcium and phosphate homeostasis, immune response, and cellular proliferation. The binding of this compound to the receptor leads to the activation or repression of target genes, thereby modulating biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,25-Dihydroxyvitamin D3-26,23-lactone is unique due to its specific lactone ring structure, which imparts distinct biological activities compared to other vitamin D3 metabolites. This structural difference allows it to interact differently with the vitamin D receptor and other molecular targets, leading to unique effects on bone health, immune function, and cellular differentiation .

Properties

IUPAC Name

(3R,5S)-5-[(2R)-2-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl]-3-hydroxy-3-methyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40O5/c1-16(12-21-15-27(4,31)25(30)32-21)22-9-10-23-18(6-5-11-26(22,23)3)7-8-19-13-20(28)14-24(29)17(19)2/h7-8,16,20-24,28-29,31H,2,5-6,9-15H2,1,3-4H3/b18-7+,19-8-/t16-,20-,21+,22-,23+,24+,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYIVSWWSRCZFA-RWVJFQLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CC(C(=O)O1)(C)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[C@H]1C[C@@](C(=O)O1)(C)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1051359
Record name Vitamin D3, 1,25-dihydroxy-, 26, 23-lactone, (1alpha)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1051359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1,25-Dihydroxyvitamin D3-26,23-lactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000969
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

81203-50-1, 208408-46-2
Record name Calcitriol lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81203-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,25-Dihydroxyvitamin D3-26,23-lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081203501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vitamin D3, 1,25-dihydroxy-, 26, 23-lactone, (1alpha)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1051359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,25-Dihydroxyvitamin D3-26,23-lactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000969
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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